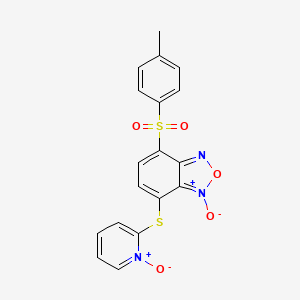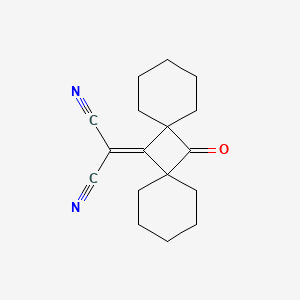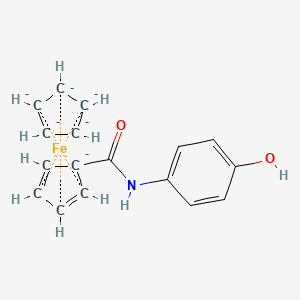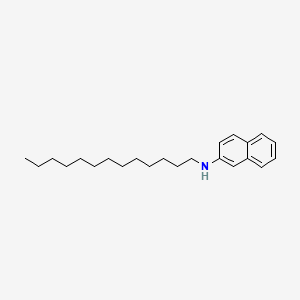
1,4-Bis(triallylammonium)-2-butene dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(triallylammonium)-2-butene dibromide is a chemical compound with the formula C22H36Br2N2. It is known for its unique structure, which includes two triallylammonium groups attached to a butene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(triallylammonium)-2-butene dibromide typically involves the reaction of triallylamine with 1,4-dibromo-2-butene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as acetonitrile or dichloromethane.
Addition of Reagents: Triallylamine is added to the reaction mixture, followed by the slow addition of 1,4-dibromo-2-butene.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation and Purification: The product is isolated by filtration or extraction and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(triallylammonium)-2-butene dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Polymerization: The triallylammonium groups can participate in polymerization reactions, forming polymeric structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Polymerization: Polymerization reactions are carried out using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Polymerization: Polymeric structures with varying degrees of polymerization.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(triallylammonium)-2-butene dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(triallylammonium)-2-butene dibromide involves its interaction with molecular targets through its triallylammonium groups. These groups can form ionic bonds with negatively charged molecules, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it versatile in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,4-Bis(1,2,4-triazol-1-ylmethyl)benzene: Used in the construction of coordination polymers with diverse structures.
Uniqueness
1,4-Bis(triallylammonium)-2-butene dibromide is unique due to its triallylammonium groups, which provide distinct chemical properties and reactivity. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
51523-45-6 |
|---|---|
Molekularformel |
C22H36N2+2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
tris(prop-2-enyl)-[(E)-4-[tris(prop-2-enyl)azaniumyl]but-2-enyl]azanium |
InChI |
InChI=1S/C22H36N2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h7-14H,1-6,15-22H2/q+2/b14-13+ |
InChI-Schlüssel |
LPQWSHZCDQSVEG-BUHFOSPRSA-N |
Isomerische SMILES |
C=CC[N+](CC=C)(CC=C)C/C=C/C[N+](CC=C)(CC=C)CC=C |
Kanonische SMILES |
C=CC[N+](CC=C)(CC=C)CC=CC[N+](CC=C)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



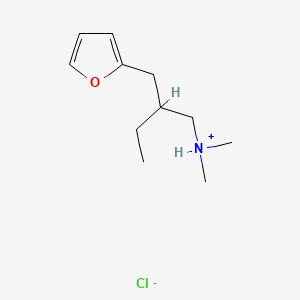

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
